N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide
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Overview
Description
This compound belongs to the class of ynamides, which are characterized by the presence of a carbon-carbon triple bond adjacent to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide typically involves the coupling of an appropriate amine with a but-2-ynoic acid derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research or commercial use.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents and conditions used.
Substitution: The methoxy group and the phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide
- N-[2-(4-Methoxyphenyl)-1-phenylethyl]but-2-ynamide
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and phenylethyl groups. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-1-phenylethyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-3-8-19(21)20-18(16-10-5-4-6-11-16)14-15-9-7-12-17(13-15)22-2/h4-7,9-13,18H,14H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGCIJFOEDAWBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1=CC(=CC=C1)OC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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